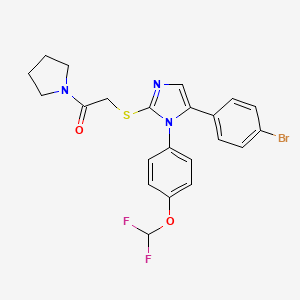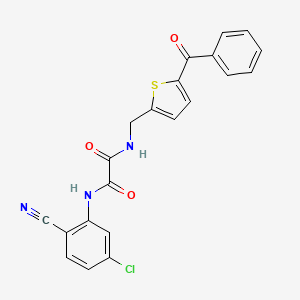![molecular formula C9H15ClN2 B2376211 propyl[(pyridin-2-yl)methyl]amine hydrochloride CAS No. 405879-14-3](/img/structure/B2376211.png)
propyl[(pyridin-2-yl)methyl]amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl(pyridin-2-ylmethyl)amine hydrochloride, also known as PPM, is an organic compound with the molecular formula C9H15N2Cl2. It has an empirical formula (Hill Notation) of C8H14Cl2N2 and a molecular weight of 209.12 .
Molecular Structure Analysis
The molecular structure of Propyl(pyridin-2-ylmethyl)amine hydrochloride can be represented by the SMILES string NC(CC)C1=CC=CC=N1.[H]Cl.[H]Cl . The InChI key is ORURRAVEPLPSIJ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
Propyl(pyridin-2-ylmethyl)amine hydrochloride is a solid . It has a molecular weight of 223.14 g/mol.Aplicaciones Científicas De Investigación
Catalytic Activities
Propyl(pyridin-2-ylmethyl)amine hydrochloride demonstrates potential as a catalyst. For instance, in a study examining cobalt complexes of pyridin-4-ylmethyl-propyl-amine, the material displayed catalytic activity in the aerial oxidation of olefins, indicating its potential use in chemical synthesis and industrial processes (Pruss, Macquarrie, & Clark, 2004).
Construction of Supramolecular Architectures
Research involving bis(pyridyl) ligands, which include variants similar to propyl(pyridin-2-ylmethyl)amine hydrochloride, has led to the construction of complex supramolecular architectures. These findings are significant for the development of new materials and understanding molecular interactions (Zhang, Deng, Huo, Zhao, & Gao, 2013).
Synthesis of Organosilicon Polymers
In another study, 2-{[3-(Triethoxysilyl)propyl]amino}pyridine, a compound related to propyl(pyridin-2-ylmethyl)amine hydrochloride, was synthesized and utilized in the creation of cross-linked organosilicon polymers. Such materials have applications in various fields, including electronics and coatings (Belousova, Vlasova, Pozhidaev, & Voronkov, 2001).
Application in Coordination Chemistry
Research on Schiff base ligands derived from unsymmetrical tripodal amines, which are structurally related to propyl(pyridin-2-ylmethyl)amine hydrochloride, has expanded the understanding of coordination chemistry. This has implications in fields like catalysis, material science, and bioinorganic chemistry (Keypour et al., 2015).
Mimicking Biological Systems
Compounds like bis(pyridin-2-ylmethyl)amine have been used in biomimetic studies to create iron(III) complexes that serve as models for biological systems, particularly in understanding enzymes and catalytic processes (Sundaravel et al., 2011).
Fluorescent Chemosensors
Bis(pyridine-2-ylmethyl)amine derivatives have been synthesized as chemosensors, demonstrating significant changes in fluorescence upon binding with specific metal ions, which is valuable in bioimaging and analytical chemistry (Zheng et al., 2016).
Corrosion Inhibition
Pyridine-2-yl-amine derivatives have been studied as corrosion inhibitors in acidic environments. This has implications in materials science and industrial maintenance, particularly in protecting metals from corrosive damage (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Propiedades
IUPAC Name |
N-(pyridin-2-ylmethyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-2-6-10-8-9-5-3-4-7-11-9;/h3-5,7,10H,2,6,8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOOGYONPWNWKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CC=N1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2376128.png)
![4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid](/img/structure/B2376129.png)
![4-Cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]-2-methoxybenzohydrazide](/img/structure/B2376130.png)

![N1-allyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2376132.png)
![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2376134.png)

![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2376140.png)
![2-(p-tolyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B2376141.png)
![N-(2,6-dimethylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2376142.png)
![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2376144.png)
![ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2376146.png)
![N'-(4-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2376149.png)
![Tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2376151.png)
